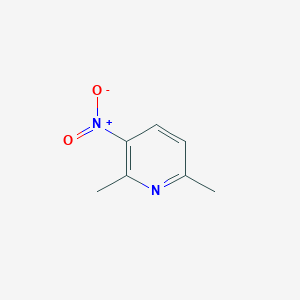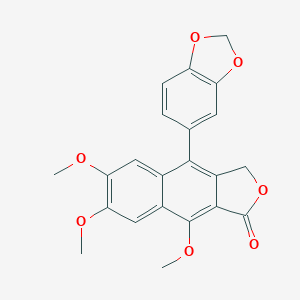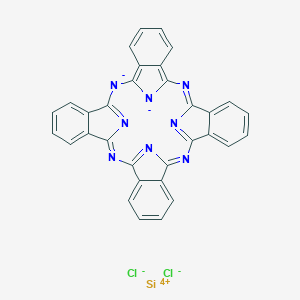
1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione
Übersicht
Beschreibung
The compound 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione is a derivative of tetrazole, which is a class of synthetic heterocyclic organic compounds characterized by a 5-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazole derivatives are of significant interest due to their diverse applications in industrial, agricultural, and medicinal fields.
Synthesis Analysis
The synthesis of tetrazole derivatives can involve photodecomposition processes. For instance, the photochemistry of 1-methyl-4-phenyl-1H-tetrazole-5(4H)-thione and its derivatives has been studied, revealing that photolysis in acetonitrile at specific wavelengths leads to the expulsion of dinitrogen and sulfur, forming carbodiimides as sole photoproducts . This process is highly clean and yields photostable end products, making these compounds promising for various applications.
Molecular Structure Analysis
The molecular and crystal structures of tetrazole derivatives, such as 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, have been elucidated using X-ray diffraction analysis. The free ligand is found to be nonplanar, with a significant dihedral angle between the tetrazole and benzene cycles. In the crystal, these cycles form centrosymmetric dimers through hydrogen bonds, creating a central planar eight-membered ring . Such structural insights are crucial for understanding the reactivity and potential coordination with metals, as seen in the complex with cadmium(II).
Chemical Reactions Analysis
Tetrazole derivatives can participate in various chemical reactions, including the formation of complexes with metals. The complexation of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium(II) results in a chain structure with a distorted tetrahedral coordination mode around the Cd(II) atom. The chains contain eight-membered rings in the boat conformation, and weak intermolecular hydrogen bonds are observed between adjacent chains .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the planarity of the molecule, as seen in the case of 1-(4-nitrophenyl)-1H-tetrazol-5-amine and its derivatives. These structural features facilitate the formation of conjugated systems and influence the molecule's reactivity and interaction with other molecules through hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Tetrazole Scaffolds in Medicinal Chemistry
Tetrazole scaffolds are recognized for their broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. Tetrazoles can replace the carboxyl group in drugs to increase lipophilicity, bioavailability, and reduce side effects. This versatility makes them a key pharmacophore in drug development, suggesting potential medicinal applications for compounds like "1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione" (Patowary, Deka, & Bharali, 2021).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones (TZDs) have been explored for their role as PTP 1B inhibitors, which are important for managing insulin resistance and type 2 diabetes mellitus (T2DM). The structural framework of TZD scaffold has been optimized to design potential PTP 1B inhibitors, indicating the importance of scaffold modification in developing therapeutic agents. This could imply that derivatives of "1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione" may have potential in designing inhibitors for diabetes and other metabolic disorders (Verma, Yadav, & Thareja, 2019).
Anticancer and Antimicrobial Applications
Compounds with tetrazole moieties have shown promising anticancer and antimicrobial potential. The hybridization of tetrazole with other pharmacophores has enhanced efficacy against both drug-sensitive and drug-resistant pathogens. This indicates that "1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione" could serve as a basis for the development of new antibacterial and anticancer agents (Gao, Xiao, & Huang, 2019).
Synthesis and Environmental Applications
The synthesis of tetrazole derivatives and their environmental applications, such as flame retardants, indicate a growing interest in the study of their occurrence, environmental fate, and toxicity. This suggests potential environmental applications for "1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione" in developing safer and more effective flame retardants or in pollution control strategies (Zuiderveen, Slootweg, & de Boer, 2020).
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-5-3-2-4-6(7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCAUOFIVYLQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164883 | |
| Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
CAS RN |
15182-67-9 | |
| Record name | 1,2-Dihydro-1-(2-methoxyphenyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-1-(o-methoxyphenyl)-5H-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















